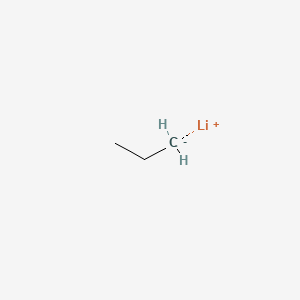
n-Propyllithium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-Propyllithium is an organolithium compound with the molecular formula C₃H₇Li. It is a member of the alkyllithium family, which are widely used as reagents in organic synthesis due to their strong nucleophilicity and basicity. This compound is particularly useful in the formation of carbon-carbon bonds and in the deprotonation of weak acids.
Preparation Methods
Chemical Reactions Analysis
n-Propyllithium undergoes various types of chemical reactions, including:
Nucleophilic Addition: It reacts with carbonyl compounds to form alcohols.
Deprotonation: It can deprotonate weak acids, forming the corresponding lithium salts.
Substitution Reactions: It can participate in substitution reactions with alkyl halides to form higher alkanes.
Common reagents used in these reactions include carbonyl compounds, alkyl halides, and weak acids. The major products formed from these reactions are alcohols, higher alkanes, and lithium salts.
Scientific Research Applications
n-Propyllithium has several applications in scientific research:
Organic Synthesis: It is used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
NMR Studies: It is used in nuclear magnetic resonance (NMR) studies to investigate the structure and dynamics of organolithium compounds.
Catalysis: It is used as a catalyst in various organic reactions, including polymerization and hydrogenation.
Mechanism of Action
The mechanism of action of n-Propyllithium involves its strong nucleophilicity and basicity. It can donate electrons to electrophilic centers, facilitating nucleophilic addition and substitution reactions. The molecular targets of this compound are typically carbonyl compounds and alkyl halides, where it forms new carbon-carbon bonds or deprotonates weak acids .
Comparison with Similar Compounds
n-Propyllithium is similar to other alkyllithium compounds such as methyllithium, ethyllithium, and butyllithium. it is unique in its specific reactivity and selectivity in certain reactions. For example, this compound is more selective in nucleophilic addition reactions compared to methyllithium and ethyllithium .
Similar compounds include:
- Methyllithium
- Ethyllithium
- Butyllithium
- Phenyllithium
These compounds share similar properties but differ in their reactivity and applications in organic synthesis.
Properties
IUPAC Name |
lithium;propane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7.Li/c1-3-2;/h1,3H2,2H3;/q-1;+1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBEREOHJDYAKDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC[CH2-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7Li |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
50.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2417-93-8 |
Source


|
| Record name | 2417-93-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(4-Aminophenyl)thio]-N-(3-methylphenyl)-propanamide](/img/structure/B2647249.png)




![3-{1-[2-(4-chlorophenoxy)acetyl]piperidin-4-yl}-4-(4-methylphenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2647257.png)
![1-[3-Methanesulfonyl-5-(trifluoromethyl)pyridin-2-yl]ethan-1-one](/img/structure/B2647260.png)

![2-(2H-1,3-benzodioxol-5-yl)-N-[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2647262.png)





